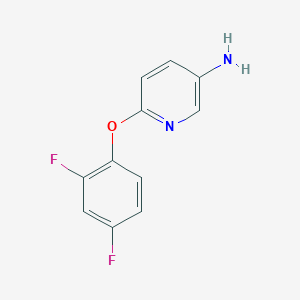

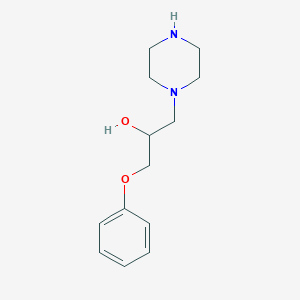

![molecular formula C15H21NO3 B1364057 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436810-99-0](/img/structure/B1364057.png)

3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

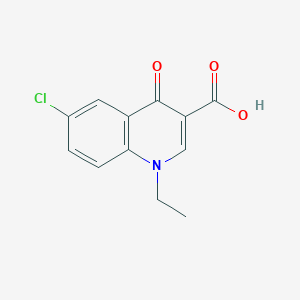

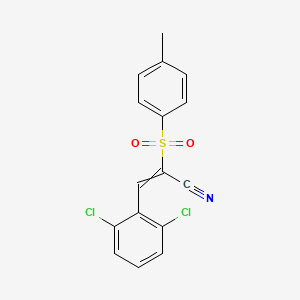

The compound “3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 263.33 and a molecular formula of C15H21NO3 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and a carboxylic acid group. The structure also includes a 4-methylpiperidine-1-carbonyl group .Physical And Chemical Properties Analysis

The compound has a boiling point of 466.0±45.0 °C . Other physical and chemical properties such as melting point, density, and solubility were not found in the search results.Applications De Recherche Scientifique

Polymerization and Material Synthesis

The compound has applications in the field of polymerization and material synthesis. For instance, it has been used in the production of homo- and copolymers containing repeating units derived from bicyclo[2.2.1]hept-5-ene derivatives, demonstrating its utility in the synthesis of novel polymeric materials (Reinmuth et al., 1996). Similarly, it has been employed in the creation of alicyclic polymers designed for 193 nm photoresist applications, showcasing its relevance in the field of photoresist material synthesis (Okoroanyanwu et al., 1998).

Chemical Reactions and Molecular Interactions

This compound is also significant in various chemical reactions and molecular interactions. It has been involved in reactions with cyclic amines, leading to the formation of amido acids and carboximides, which are further utilized in epoxidation processes (Kas’yan et al., 2006). Additionally, the compound plays a role in the preparation of transition metal complexes, which are crucial for understanding metal-organic interactions and their applications in catalysis (McCann et al., 1997).

Photoreactive Applications

In the realm of photoreactive applications, this compound has been used to create functional polymers with photoreactive arylamide groups. These polymers show significant changes in refractive index upon UV irradiation, indicating their potential in optical applications and surface functionalization (Griesser et al., 2009).

Biological Activity

Although not directly related to 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, closely related compounds have been studied for their biological activity. For instance, novel N-substituted amides of similar bicyclic structures have been screened for microbiological and pharmacological activities, suggesting potential biological applications of related compounds (Pachuta-Stec et al., 2012).

Propriétés

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-9-4-6-16(7-5-9)14(17)12-10-2-3-11(8-10)13(12)15(18)19/h2-3,9-13H,4-8H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOUJHHHVHESEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2C3CC(C2C(=O)O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386417 |

Source

|

| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

CAS RN |

436810-99-0 |

Source

|

| Record name | 3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

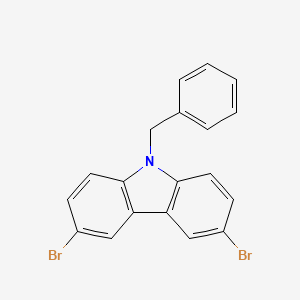

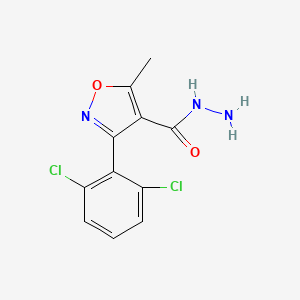

![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)